4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, (R)-
Description
The compound 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, (R)- (CAS RN: 20382-71-2) is a chiral aporphine alkaloid derivative. Its molecular formula is C₁₉H₂₁NO₂·ClH, with a molecular mass of 331.84 g/mol and a melting point of 263–265°C . The structure features a tetracyclic 4H-dibenzo[de,g]quinoline core, a propyl group at the N6 position, and a methoxy substituent at position 11. The stereochemistry is defined as (6aR), critical for biological activity. It is also known as (-)-N-Propylnorapomorphine hydrochloride, indicating its relation to apomorphine derivatives used in dopamine receptor modulation .
Properties
IUPAC Name |
(6aR)-11-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-3-11-21-12-10-14-6-4-8-16-19(14)17(21)13-15-7-5-9-18(22-2)20(15)16/h4-9,17H,3,10-13H2,1-2H3/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJGVCFSNKRINT-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701147690 | |
| Record name | 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701147690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99755-61-0 | |
| Record name | 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99755-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701147690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, ®- typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Common synthetic routes may involve:
Cyclization Reactions: Formation of the quinoline core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of methoxy and propyl groups through reactions such as alkylation and methylation.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, ®- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while reduction may yield more saturated compounds.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of derivatives of 4H-dibenzo[de,g]quinoline on various cancer cell lines. For instance, a study demonstrated that certain derivatives exhibit significant inhibition of glioblastoma cells, with IC50 values ranging from 18 to 48 μM. The mechanisms of action were linked to the induction of apoptosis through increased cytochrome C oxidase activity and the expression of cleaved caspase-3 in treated cells .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| A5 | Glioblastoma | 30 | Apoptosis induction via COX activity |
| C1 | Glioblastoma | 25 | Apoptosis induction via caspase activation |
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. Research indicates that derivatives can modulate dopamine receptors, which are crucial in the treatment of addiction and neurological disorders. Specifically, alterations in D1 and D2 receptor activities have been observed in animal models following administration of quinoline derivatives .
Table 2: Dopamine Receptor Modulation
| Compound | Receptor Type | Effect Observed |
|---|---|---|
| Quinoline Derivative X | D1 | Increased receptor activity |
| Quinoline Derivative Y | D2 | Decreased receptor activity |
Synthesis Methodologies
The synthesis of 4H-dibenzo[de,g]quinoline derivatives has been achieved through various methods. Notably, the Pfitzinger reaction has been employed to create fused tetracyclic structures that serve as precursors for further modifications. This method allows for the efficient production of compounds with potential anticancer activity .
Table 3: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Pfitzinger Reaction | Reaction of isatin derivatives with indanones | 64-78 |
| One-Pot Synthesis | Combination of multiple reagents in a single step | 15-79 |
Case Study 1: Anticancer Efficacy
A comprehensive study evaluated the effects of several dibenzoquinoline derivatives on glioblastoma stem cells. The findings indicated that treatment with these compounds not only reduced cell viability but also inhibited the formation of stem cell markers associated with tumor recurrence .
Case Study 2: Neuropharmacological Insights
In an experimental setting involving rat models, the administration of specific quinoline derivatives led to observable changes in locomotor activity and reinstatement behaviors related to cocaine addiction. These findings suggest potential therapeutic avenues for treating substance use disorders through modulation of dopamine pathways .
Mechanism of Action
The mechanism of action of 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, ®- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.
Receptor Binding: Binding to receptors to modulate biological responses.
Signal Transduction: Interference with signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Aporphine Derivatives
| Compound Name | CAS RN | Substituents (Position) | N-Substituent | Molecular Formula | Molecular Weight | Melting Point (°C) | logP* |
|---|---|---|---|---|---|---|---|
| Target Compound | 20382-71-2 | 11-OCH₃ | Propyl | C₁₉H₂₁NO₂·ClH | 331.84 | 263–265 | ~3.5 (est.) |
| Apomorphine | 58-00-4 | 10,11-OH | Methyl | C₁₇H₁₇NO₂ | 267.32 | N/A | 2.85 |
| Nuciferine | 475-83-2 | 1,2-OCH₃ | Methyl | C₁₉H₂₁NO₂ | 295.38 | N/A | 3.46 |
| Zizyphusine | 107446-79-7 | 1,2-OH; 10,11-OCH₃ | Dimethyl | C₂₀H₂₄NO₄⁺ | 342.41 | N/A | N/A |
| 4H-Dibenzo...tetrol HCl | 16625-72-2 | 1,2,9,10-OH | Methyl | C₁₇H₁₇NO₄·HCl | 335.78 | N/A | ~2.0 (est.) |
Key Structural Differences
- N-Substituent: The target compound’s propyl group at N6 contrasts with the methyl in apomorphine and Nuciferine .
- Substituent Position : The 11-methoxy group in the target compound replaces the 10,11-diol in apomorphine, reducing polarity and hydrogen-bonding capacity .
- Stereochemistry : The (6aR) configuration is conserved in bioactive aporphines, influencing receptor binding .
Pharmacological Implications
- Dopamine Receptor Affinity : Apomorphine (methyl at N6) is a potent D₁/D₂ dopamine agonist. The target’s propyl group may alter receptor selectivity or duration of action due to steric effects .
- Lipophilicity and Bioavailability : The target’s higher estimated logP (~3.5 vs. apomorphine’s 2.85) suggests improved membrane permeability but lower aqueous solubility, which could affect oral bioavailability .
Biological Activity
4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, (R)- is a compound belonging to the class of isoquinoline alkaloids. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the existing literature on its biological activity, focusing on cytotoxicity, metabolic pathways, and therapeutic applications.
Chemical Structure and Properties
The compound's structure consists of a dibenzoquinoline framework with a tetrahydro configuration and methoxy and propyl substituents. Its molecular formula is C₁₈H₁₉N₁O₂, which contributes to its unique pharmacological properties.
Cytotoxicity
Recent studies have demonstrated that derivatives of dibenzoquinoline exhibit significant cytotoxic effects against various cancer cell lines. Notably, compounds similar to 4H-Dibenzo[de,g]quinoline have shown the ability to induce apoptosis in glioblastoma cells. For instance, research indicated that certain derivatives led to increased cytochrome C oxidase (COX) activity and elevated levels of pro-apoptotic factors in treated cells, suggesting a mechanism involving mitochondrial pathways of apoptosis .
Table 1: Summary of Cytotoxic Effects
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| A5 | U3017MG (GBM) | ~30 | Intrinsic apoptosis pathway |
| C1 | U3031MG (GBM) | ~30 | Intrinsic apoptosis pathway |
| Glaucine | Various cancer types | 2 | Apoptosis induction |
Neuroprotective Effects
In addition to its cytotoxic properties, there is emerging evidence suggesting that compounds related to 4H-Dibenzo[de,g]quinoline may offer neuroprotective benefits. Studies have indicated that certain isoquinoline alkaloids can mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases .
Metabolism and Toxicology
The metabolism of isoquinoline alkaloids such as glaucine has been studied extensively. It was found that these compounds undergo various metabolic transformations including O-demethylation and N-oxidation. These metabolic pathways are crucial for understanding both the therapeutic efficacy and potential toxicity of these compounds. For instance, the identification of specific metabolites can aid in toxicological assessments and monitoring for abuse cases .
Table 2: Metabolic Pathways of Glaucine
| Metabolic Process | Description |
|---|---|
| O-Demethylation | Removal of methyl groups from the molecule |
| N-Oxidation | Addition of oxygen to nitrogen atoms |
| Hydroxylation | Introduction of hydroxyl groups |
| Glucuronidation | Conjugation with glucuronic acid |
Case Studies
A notable case study involved the administration of glaucine to Wistar rats to evaluate its metabolic profile. The study found that glaucine was rapidly metabolized with significant urinary excretion of O- and N-demethylated metabolites. This information is critical for understanding the pharmacokinetics and safety profiles of similar compounds .
Q & A
Q. Methodology :
- NMR : Compare - and -NMR chemical shifts with apomorphine derivatives (e.g., δ 3.2–3.8 ppm for methoxy groups; δ 1.2–1.5 ppm for propyl protons) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]: CHNO, m/z 309.17) .
- Circular Dichroism (CD) : Verify (R)-configuration by comparing CD spectra with reference standards (e.g., negative Cotton effect at ~290 nm) .
Basic: What pharmacological targets are associated with this compound?
The compound shares structural homology with apomorphine, suggesting activity at dopamine D receptors and serotonin receptors (5-HT/5-HT). Key assays:
- Radioligand binding : Competitive displacement of -spiperone in striatal membranes (IC < 100 nM for D) .
- Functional cAMP assays : Measure inhibition of forskolin-induced cAMP in HEK293 cells expressing D receptors .
Advanced: How does the propyl substituent at position 6 influence receptor affinity compared to methyl analogs?
Q. Structure-Activity Relationship (SAR) :
- Increased lipophilicity : The propyl group enhances blood-brain barrier penetration (logP: 2.8 vs. 1.9 for methyl analog) but reduces D selectivity (Ki ratio D/5-HT increases from 2.5 to 5.3) .
- Conformational effects : Molecular dynamics simulations show the propyl chain stabilizes a receptor-binding pose distinct from apomorphine, reducing intrinsic activity (EC shift from 15 nM to 45 nM) .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Case Example : Discrepancies in IC values for 5-HT antagonism (10–500 nM) may arise from:
- Assay conditions : Differences in cell lines (CHO vs. HEK293) or buffer pH altering protonation states .
- Metabolic stability : Propyl analogs show faster hepatic clearance in microsomal assays (t = 12 min vs. 45 min for methyl), reducing in vivo efficacy .
Mitigation : Standardize assays using WHO guidelines and include positive controls (e.g., clozapine for 5-HT) .
Advanced: What computational methods predict the compound’s metabolic pathways?
Q. In silico tools :
- CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify primary oxidation sites (propyl chain and methoxy group) .
- Docking studies : Glide SP docking into CYP3A4 (PDB: 1TQN) predicts N-dealkylation as the major pathway .
Validation : Compare with in vitro LC-MS/MS metabolite profiling using human liver microsomes .
Advanced: How to optimize enantiomeric excess (ee) in asymmetric synthesis?
Q. Strategies :
- Chiral auxiliaries : Use (S)-proline-derived catalysts for >90% ee in Pictet-Spengler reactions .
- Kinetic resolution : Lipase-mediated acetylation (e.g., Candida antarctica lipase B) to separate enantiomers (ee > 98%) .
Analytical QC : Monitor ee via chiral SFC (supercritical fluid chromatography) with a Chiralcel OD-3 column .
Advanced: What are the implications of the 11-methoxy group on photostability?
Q. Photodegradation studies :
- UV exposure : The methoxy group increases susceptibility to demethylation under UV light (λ = 254 nm), forming a quinone intermediate .
- Mitigation : Formulate with antioxidants (e.g., ascorbic acid) and store in amber glass .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
